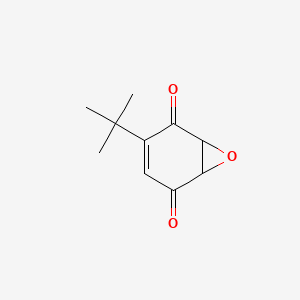
t-Butylquinone oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
t-Butylquinone oxide: is a synthetic organic compound characterized by its quinone structure with a tert-butyl group attached Quinones are a class of organic compounds known for their redox properties and are widely used in various chemical and biological applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of t-Butylquinone oxide typically involves the oxidation of t-butylhydroquinone. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like acetone or dichloromethane at room temperature. The reaction yields this compound as a yellow crystalline solid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of environmentally friendly oxidizing agents and solvents is also explored to make the process more sustainable.
化学反应分析
Types of Reactions: t-Butylquinone oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to t-butylhydroquinone using reducing agents like sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Higher oxidation state quinones.
Reduction: t-Butylhydroquinone.
Substitution: Various substituted quinones depending on the reagents used.
科学研究应用
t-Butylquinone oxide has a wide range of applications in scientific research:
Chemistry: Used as a redox catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in cellular redox processes and as a model compound for understanding quinone-related biological activities.
Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant and its cytotoxic effects on cancer cells.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of t-Butylquinone oxide involves its redox properties. It can undergo redox cycling, where it alternates between its oxidized and reduced forms. This redox cycling can generate reactive oxygen species, which can interact with cellular components such as DNA, proteins, and lipids. The compound’s ability to form covalent bonds with nucleophilic groups in proteins and DNA is also a key aspect of its mechanism of action.
相似化合物的比较
Benzoquinone: Similar redox properties but lacks the tert-butyl group.
Naphthoquinone: Larger aromatic system, different redox potential.
Anthraquinone: Even larger aromatic system, used in different industrial applications.
Uniqueness: t-Butylquinone oxide is unique due to the presence of the tert-butyl group, which influences its chemical reactivity and solubility. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
10476-73-0 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
180.20 g/mol |
IUPAC 名称 |
3-tert-butyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione |
InChI |
InChI=1S/C10H12O3/c1-10(2,3)5-4-6(11)8-9(13-8)7(5)12/h4,8-9H,1-3H3 |
InChI 键 |
ZMTGGXREUMKXBC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=O)C2C(C1=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


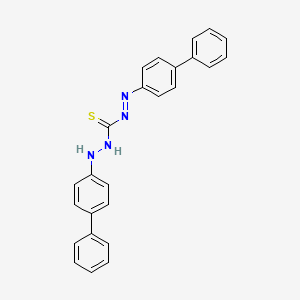
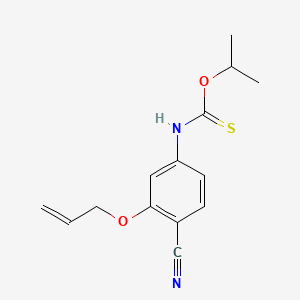
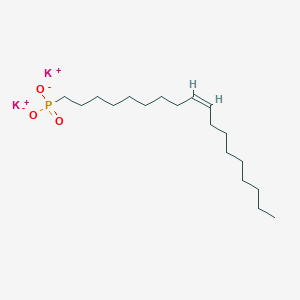
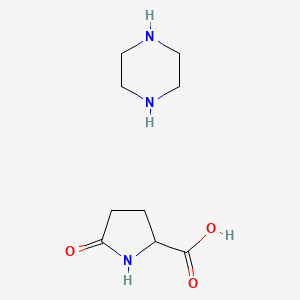
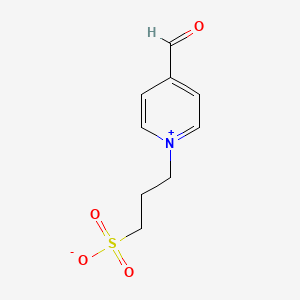
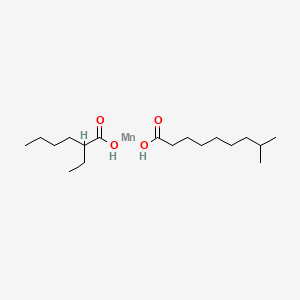
![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)





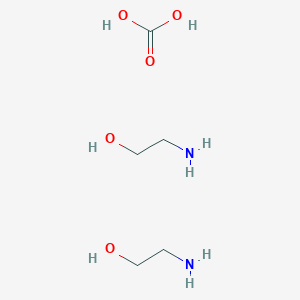
![2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane](/img/structure/B12670003.png)
